Cas no 89142-98-3 (2(1H)-Pyrimidinone,4-amino-1-[5-O-[(3-carboxypropoxy)hydroxyphosphinyl]-b-D-arabinofuranosyl]- (9CI))

2(1H)-Pyrimidinone,4-amino-1-[5-O-[(3-carboxypropoxy)hydroxyphosphinyl]-b-D-arabinofuranosyl]- (9CI) structure
89142-98-3 structure
Product Name:2(1H)-Pyrimidinone,4-amino-1-[5-O-[(3-carboxypropoxy)hydroxyphosphinyl]-b-D-arabinofuranosyl]- (9CI)
CAS No:89142-98-3
MF:C13H20N3O10P
MW:409.285764694214
CID:725699
PubChem ID:13255596
Update Time:2025-04-19

2(1H)-Pyrimidinone,4-amino-1-[5-O-[(3-carboxypropoxy)hydroxyphosphinyl]-b-D-arabinofuranosyl]- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyrimidinone,4-amino-1-[5-O-[(3-carboxypropoxy)hydroxyphosphinyl]-b-D-arabinofuranosyl]- (9CI)
    • 2(1H)-Pyrimidinone, 4-amino-1-(5-O-((3-carboxypropoxy)hydroxyphosphiny l)-beta-D-arabinofuranosyl)-
    • 4-[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxybutanoic acid
    • SCHEMBL11129857
    • 4-Amino-1-(5-O-((3-carboxypropoxy)hydroxyphosphinyl)-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone
    • 89142-98-3
    • 2(1H)-Pyrimidinone, 4-amino-1-(5-O-((3-carboxypropoxy)hydroxyphosphinyl)-beta-D-arabinofuranosyl)-
    • Cytarabine 5'-carboxypropylphosphate
    • C-C3PCA
    • Ara-C 5'-carboxypropylphosphate
    • Inchi: 1S/C13H20N3O10P/c14-8-3-4-16(13(21)15-8)12-11(20)10(19)7(26-12)6-25-27(22,23)24-5-1-2-9(17)18/h3-4,7,10-12,19-20H,1-2,5-6H2,(H,17,18)(H,22,23)(H2,14,15,21)/t7-,10-,11+,12-/m1/s1
    • InChI Key: VDDNHRUWCIDRKL-KPQFEUGASA-N
    • SMILES: P(=O)(O)(OCCCC(=O)O)OC[C@@H]1[C@H]([C@@H]([C@H](N2C(N=C(C=C2)N)=O)O1)O)O

Computed Properties

  • Exact Mass: 409.08863
  • Monoisotopic Mass: 409.08863
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 9
  • Complexity: 683
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 201
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing

Experimental Properties

  • Density: 1.87
  • Boiling Point: 733.4°C at 760 mmHg
  • Flash Point: 397.4°C
  • Refractive Index: 1.689
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